2-(Dimethylamino)-6-methoxypyridine-4-carboxylic acid
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Overview
Description
2-(Dimethylamino)-6-methoxypyridine-4-carboxylic acid is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a dimethylamino group at the 2-position, a methoxy group at the 6-position, and a carboxylic acid group at the 4-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-6-methoxypyridine-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-6-methoxypyridine with dimethylamine in the presence of a base such as sodium hydride. The resulting intermediate is then subjected to carboxylation using carbon dioxide to yield the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and reaction time. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)-6-methoxypyridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The dimethylamino and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-(Dimethylamino)-6-methoxypyridine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)-6-methoxypyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the methoxy group can enhance the compound’s lipophilicity. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(Dimethylamino)pyridine: Lacks the methoxy and carboxylic acid groups.
6-Methoxypyridine-3-carboxylic acid: Lacks the dimethylamino group.
4-Dimethylaminopyridine (DMAP): Lacks the methoxy group.
Uniqueness
2-(Dimethylamino)-6-methoxypyridine-4-carboxylic acid is unique due to the combination of functional groups present on the pyridine ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C9H12N2O3 |
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Molecular Weight |
196.20 g/mol |
IUPAC Name |
2-(dimethylamino)-6-methoxypyridine-4-carboxylic acid |
InChI |
InChI=1S/C9H12N2O3/c1-11(2)7-4-6(9(12)13)5-8(10-7)14-3/h4-5H,1-3H3,(H,12,13) |
InChI Key |
PCQDKMSGWPIRDM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=CC(=C1)C(=O)O)OC |
Origin of Product |
United States |
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